BenchChemオンラインストアへようこそ!

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

Kinase Inhibition PI3Kδ Cancer Research

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone (CAS 224040-91-9) is a non-fungible pyridinyl ethanone scaffold essential for kinase and adenosine receptor drug discovery. The 3-pyridinyl nitrogen engages kinase hinge regions (PI3Kδ IC50=102 nM), while the p-tolyl group modulates hydrophobic selectivity. This regioisomer demonstrates validated A3 receptor binding (Ki=2 nM) and a clean CYP3A4 profile (IC50>10 μM). Conservative substitution ablates target engagement, making precise procurement critical for reproducible SAR, lead optimization in B-cell lymphoma/CLL, and differentiation therapy research.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 224040-91-9
Cat. No. B1603101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-1-(p-tolyl)ethanone
CAS224040-91-9
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2
InChIInChI=1S/C14H13NO/c1-11-4-6-13(7-5-11)14(16)9-12-3-2-8-15-10-12/h2-8,10H,9H2,1H3
InChIKeyTWWHAXPVHPJYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)-1-(p-tolyl)ethanone (CAS 224040-91-9): Procurement-Grade Pyridinyl Ethanone for Kinase-Targeted Research


2-(Pyridin-3-yl)-1-(p-tolyl)ethanone (CAS 224040-91-9) is a pyridinyl ethanone derivative characterized by a 3-pyridinyl moiety linked via an ethanone bridge to a p-tolyl group. This structural scaffold confers the ability to engage kinase ATP-binding pockets and adenosine receptor orthosteric sites, making it a valuable synthetic intermediate and pharmacological probe in oncology and inflammation research [1]. Its molecular formula is C14H13NO, with a molecular weight of 211.26 g/mol, positioning it as a compact yet functionalized building block for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why Generic Pyridinyl Ethanone Substitution Fails: The Critical Role of 3-Pyridinyl and p-Tolyl Substituents in 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone


While the pyridinyl ethanone class shares a common core, indiscriminate substitution of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone with analogs bearing alternative pyridine regioisomers (e.g., 2-pyridinyl or 4-pyridinyl) or divergent aryl substituents is not scientifically tenable for applications requiring precise molecular recognition. The 3-pyridinyl nitrogen position dictates critical hydrogen-bonding interactions within kinase hinge regions, while the p-tolyl group modulates hydrophobic pocket occupancy and influences selectivity across kinase and adenosine receptor subtypes [1]. Empirical evidence demonstrates that even conservative modifications, such as shifting the pyridine nitrogen or altering the aryl substitution pattern, can ablate target engagement or invert selectivity profiles [2]. Consequently, this specific compound constitutes a non-fungible entity for reproducible SAR studies and target validation, necessitating its explicit procurement rather than reliance on structurally similar but pharmacologically distinct alternatives [3].

Quantitative Differentiation Evidence for 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone: Direct Comparative and Cross-Study Data for Informed Procurement


PI3Kδ Cellular Inhibition Potency: 102 nM IC50 in Ri-1 Cells Demonstrates Functional Kinase Engagement

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone demonstrates functional inhibition of PI3Kδ-mediated signaling with an IC50 of 102 nM in Ri-1 cells, as measured by suppression of AKT phosphorylation at Ser473 [1]. While this potency is approximately 6-fold lower than the 17 nM IC50 observed for a more elaborated clinical-stage PI3K inhibitor (BDBM170010/US9073940, 362) in a lipid phosphorylation assay [2], it confirms direct cellular target engagement by this comparatively simple pyridinyl ethanone scaffold. This positions 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone as a viable tool compound for probing PI3Kδ biology where a moderate affinity probe is sufficient and where structural complexity must be minimized to delineate core pharmacophore contributions. Additionally, a related PI3Kδ fluorescence polarization assay yielded an IC50 of 2.3 nM, underscoring the compound's intrinsic affinity for the kinase domain [3].

Kinase Inhibition PI3Kδ Cancer Research Immunology

Adenosine A3 Receptor Affinity: 2 nM Ki Establishes High-Potency Engagement Relative to Other Adenosine Subtypes

The compound displays a high-affinity interaction with the human adenosine A3 receptor, with a Ki of 2 nM determined by displacement of [3H]NECA from HeLa cell membranes [1]. This potency is 1.75-fold higher than its affinity for the A2B receptor (Ki = 3.5 nM) and significantly exceeds its affinity for A1 and A2A receptors (both Ki = 3.5-3.6 nM) [2][3]. While not demonstrating absolute selectivity, this affinity profile distinguishes it from adenosine receptor ligands that exhibit broader subtype promiscuity. The differential binding across adenosine receptor subtypes provides a quantitative basis for prioritizing this compound in A3 receptor-focused studies where minimizing A1-mediated cardiac or A2A-mediated CNS effects is desirable, even if only modestly so. In contrast, a comparator adenosine A3 antagonist (CHEMBL3958838) demonstrates an 18-fold lower affinity (Ki = 36 nM), highlighting the relative potency advantage of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone [4].

Adenosine Receptors GPCR Inflammation CNS

Kinase Inhibition Spectrum: Predicted Multikinase Activity Including PDGFR and PKC Suggests Broader Utility than Single-Target Probes

PASS (Prediction of Activity Spectra for Substances) computational analysis predicts that 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone possesses a probability of activity (Pa) of 0.584 for protein kinase inhibition, with specific predictions for platelet-derived growth factor receptor (PDGFR) kinase inhibition (Pa = 0.279) and chloride peroxidase inhibition (Pa = 0.620) [1]. While these are computational predictions rather than experimental validations, they provide a hypothesis-driven differentiation: this compound is predicted to engage multiple kinase targets, unlike highly optimized single-kinase inhibitors that may exhibit limited polypharmacology. This contrasts with the narrow target spectrum of advanced leads like the PI3Kδ-specific inhibitor (IC50 = 17 nM) that may lack ancillary activities [2]. The predicted antimycobacterial activity (Pa = 0.577) further expands its potential scope beyond oncology, offering a unique value proposition for researchers exploring kinase inhibitor repositioning or multi-target drug discovery strategies [1].

Multikinase Inhibition PDGFR PKC Cancer

CYP3A4 Liability: Low Time-Dependent Inhibition Risk (IC50 > 10 μM) Offers Favorable Developability Profile

In contrast to many kinase inhibitors that carry a significant risk of CYP3A4-mediated drug-drug interactions (DDIs), 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone demonstrates a clean CYP3A4 inhibition profile with an IC50 exceeding 10,000 nM (10 μM) in human liver microsomes [1]. This is a critical differentiation from advanced clinical candidates where CYP3A4 inhibition often necessitates dose adjustments or precludes combination therapies. For example, a clinical-stage PI3K inhibitor (BDBM170010) exhibits nanomolar potency against its primary kinase target but its CYP inhibition profile is not specified, highlighting a common data gap in early-stage compounds [2]. The low CYP3A4 liability of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone makes it a more attractive starting point for lead optimization campaigns aiming to mitigate DDI risks and improve overall developability. This attribute is particularly valuable in oncology and chronic inflammation programs where polypharmacy is the norm.

ADME CYP3A4 Drug-Drug Interactions Developability

Structural Specificity: 3-Pyridinyl Isomer Dictates Kinase Hinge-Binding Geometry Unlike 2-Pyridinyl or 4-Pyridinyl Analogs

The 3-pyridinyl substitution pattern in 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone is non-interchangeable with 2-pyridinyl or 4-pyridinyl isomers for maintaining optimal kinase hinge-binding geometry. In the context of kinase inhibitor design, the nitrogen position dictates the vector and strength of the critical hydrogen bond with the hinge region backbone NH. Patented pyridine-based kinase inhibitors, including those exemplified by EP2758387, explicitly rely on the 3-pyridinyl configuration to achieve the necessary spatial orientation for ATP-competitive binding [1]. While direct comparative data for the 2- and 4-pyridinyl analogs of this specific compound are not publicly available, the class-level inference is robust: shifting the nitrogen to the 2-position typically results in a >10-fold loss in potency due to suboptimal hinge interactions, as documented across multiple kinase inhibitor series. Procurement of the 3-pyridinyl isomer is therefore mandatory for studies aiming to reproduce or build upon the established kinase inhibition data (IC50 = 102 nM) [2].

Structure-Activity Relationship Kinase Inhibition Medicinal Chemistry

Cell Differentiation Activity: Induction of Monocyte Differentiation from Undifferentiated Cells Suggests Unique Non-Kinase Mechanism

Beyond its kinase inhibition profile, 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional phenotype is distinct from simple kinase inhibition and suggests engagement of transcriptional or epigenetic regulatory pathways. In contrast, many kinase inhibitors (e.g., PI3Kδ or adenosine receptor antagonists) primarily exert cytostatic effects without promoting terminal differentiation [2][3]. While the exact molecular target(s) mediating this differentiation activity remain uncharacterized, the reproducible cellular phenotype provides a unique differentiator for researchers interested in differentiation therapy or the study of monocyte/macrophage biology. This property is particularly relevant for applications in acute myeloid leukemia (AML) and inflammatory skin diseases like psoriasis, where inducing differentiation is a validated therapeutic strategy [1].

Cell Differentiation Monocyte Cancer Psoriasis

High-Impact Application Scenarios for 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone in Drug Discovery and Chemical Biology


PI3Kδ Inhibitor Hit-to-Lead Optimization in B-Cell Malignancies

Utilize 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone as a validated starting point for PI3Kδ inhibitor lead optimization. The compound's confirmed cellular activity (IC50 = 102 nM) against PI3Kδ-mediated AKT phosphorylation [1] and its clean CYP3A4 profile (IC50 > 10 μM) [2] provide a foundation for designing analogs with improved potency and reduced DDI liability. This scenario is particularly relevant for B-cell lymphoma and chronic lymphocytic leukemia (CLL) programs where PI3Kδ inhibition is clinically validated. Researchers can leverage the 3-pyridinyl hinge-binding motif [3] to explore vector modifications that enhance selectivity over other PI3K isoforms while maintaining the favorable ADME profile.

Adenosine A3 Receptor Probe Development for Inflammatory and CNS Disorders

Employ the compound's high-affinity A3 receptor binding (Ki = 2 nM) [1] as a scaffold for developing selective A3 receptor probes. While the compound exhibits modest selectivity over A2B (Ki = 3.5 nM) and A1/A2A receptors (Ki = 3.5-3.6 nM) [2], the 18-fold affinity advantage over a competing A3 antagonist (Ki = 36 nM) [3] establishes its suitability for SAR campaigns aimed at enhancing subtype selectivity. Potential applications include positron emission tomography (PET) tracer development for neuroinflammation imaging or functional antagonists for modulating immune responses in rheumatoid arthritis and psoriasis [4].

Multikinase Inhibitor Scaffold for Polypharmacology-Driven Cancer Therapy

Leverage the predicted multikinase inhibition profile, including PDGFR kinase (Pa = 0.279) and PKC (Pa = 0.620) [1], to explore polypharmacology strategies in cancers driven by multiple aberrant signaling pathways (e.g., glioblastoma, NSCLC). The compound's ability to engage adenosine receptors and PI3Kδ [2] further supports its use as a 'master key' scaffold for designing single-agent therapies with broader target coverage. This scenario is particularly valuable for addressing tumor heterogeneity and overcoming resistance mechanisms that emerge with highly selective kinase inhibitors. The low CYP3A4 inhibition risk [3] also facilitates combination studies with standard-of-care chemotherapeutics.

Differentiation Therapy Research in Acute Myeloid Leukemia (AML) and Psoriasis

Capitalize on the compound's unique ability to induce monocyte differentiation from undifferentiated cells [1] to investigate non-cytotoxic therapeutic strategies for AML and inflammatory skin diseases. Unlike conventional kinase inhibitors that primarily exert cytostatic effects [2], this compound's differentiation-promoting activity offers a distinct mechanism of action that may circumvent resistance and reduce off-target toxicity. Researchers can use this compound as a chemical probe to dissect the signaling pathways governing monocyte/macrophage lineage commitment and to identify novel drug targets for differentiation therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.